molecular formula C8H8N4 B8742055 1-(Pyridin-3-yl)-1H-pyrazol-3-amine CAS No. 87949-17-5

1-(Pyridin-3-yl)-1H-pyrazol-3-amine

Cat. No.: B8742055
CAS No.: 87949-17-5
M. Wt: 160.18 g/mol
InChI Key: NZUJZWKCHPWMTF-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The molecular formula of 1-(pyridin-3-yl)-1H-pyrazol-3-amine is C₉H₁₀N₄ , with a molecular weight of 174.20 g/mol . The compound consists of a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) substituted at position 1 with a pyridin-3-yl group and at position 3 with an amine group. The pyridine ring introduces aromaticity and planar geometry, while the amine group enhances reactivity through lone-pair donation (Figure 1).

Key bonding features include:

  • Pyrazole Ring : The 1H-pyrazole core exhibits alternating single and double bonds, with bond lengths consistent with aromatic delocalization (1.34–1.38 Å for C–N and 1.39–1.42 Å for C–C).
  • Pyridin-3-yl Substituent : The pyridine nitrogen at position 3 creates a meta-substitution pattern, influencing electronic distribution and intermolecular interactions.
  • Amine Group : The –NH₂ group at position 3 participates in hydrogen bonding, affecting solubility and crystallinity.

Hybridization analysis reveals sp² hybridization for all ring atoms, ensuring planarity and conjugation across the system. The pyridin-3-yl group induces electron-withdrawing effects, polarizing the pyrazole ring and enhancing electrophilic substitution reactivity.

Crystallographic Analysis and Conformational Studies

X-ray crystallographic data for 1-(pyridin-3-yl)-1H-pyrazol-3-amine remains limited, but analogous compounds provide insights. For example, 1-phenyl-3-(pyridin-3-yl)-1,4-dihydroimidazo[4,5-c]pyrazol-5-amine (a related derivative) crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, and β = 102.5°. The pyridine and pyrazole rings are nearly coplanar, with a dihedral angle of 5.2°, facilitating π-π stacking in the solid state.

Conformational stability is influenced by:

  • Hydrogen Bonding : Intra- and intermolecular N–H···N interactions stabilize the amine group, as evidenced by IR peaks at 3329 cm⁻¹ (N–H stretch).
  • Torsional Angles : The pyridin-3-yl group adopts a slight twist (≈10°) relative to the pyrazole ring to minimize steric hindrance.

Thermal analysis of similar compounds shows melting points between 211–236°C, correlating with strong crystal lattice forces from hydrogen bonding and π-stacking.

Comparative Analysis with Related Pyrazolyl-Pyridine Derivatives

The structural and electronic features of 1-(pyridin-3-yl)-1H-pyrazol-3-amine distinguish it from other pyrazolyl-pyridine analogs. Below, we compare it with three derivatives:

Feature 1-(Pyridin-3-yl)-1H-pyrazol-3-amine 1-Phenyl-3-(pyridin-3-yl)-1,4-dihydroimidazo[4,5-c]pyrazol-5-amine 5-(2-Pyridin-3-ylethyl)-1H-pyrazol-3-amine
Molecular Formula C₉H₁₀N₄ C₁₅H₁₂N₆ C₁₂H₁₃N₅
Substituents –NH₂ at C3, pyridin-3-yl at N1 –NH₂ at C5, phenyl at N1 –NH₂ at C3, pyridin-3-ylethyl at C5
Melting Point Not reported 234–236°C Not reported
Key Interactions N–H···N hydrogen bonds π-π stacking, N–H···O hydrogen bonds Van der Waals, C–H···π interactions
  • Electronic Effects : The amine group in 1-(pyridin-3-yl)-1H-pyrazol-3-amine enhances nucleophilicity compared to phenyl-substituted analogs, making it more reactive in Suzuki-Miyaura couplings.
  • Solubility : The –NH₂ group improves aqueous solubility relative to alkyl-substituted derivatives like 5-(2-pyridin-3-ylethyl)-1H-pyrazol-3-amine.
  • Bioactivity : Pyridin-3-yl derivatives exhibit stronger kinase inhibition than pyridin-4-yl analogs due to optimized binding pocket interactions.

Properties

CAS No.

87949-17-5

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

1-pyridin-3-ylpyrazol-3-amine

InChI

InChI=1S/C8H8N4/c9-8-3-5-12(11-8)7-2-1-4-10-6-7/h1-6H,(H2,9,11)

InChI Key

NZUJZWKCHPWMTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N2C=CC(=N2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The biological and chemical properties of pyrazole derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-(Pyridin-3-yl)-1H-pyrazol-3-amine Pyridin-3-yl (N1), NH₂ (C3) C₈H₈N₄ 160.18 Versatile scaffold; potential CNS activity
1-Methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine Methyl (N1), pyridin-3-yl (C5), NH₂ (C3) C₉H₁₀N₄ 174.20 NMR: δ 8.72 (s, 1H), 3.76–3.57 (m, 5H)
1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Methyl (N1), pyridin-3-yl (C3), NH₂ (C5) C₉H₁₀N₄ 174.20 NMR: δ 8.88 (s, 1H), 5.85 (s, 1H)
1-(Adamantan-1-yl)-1H-pyrazol-3-amine Adamantyl (N1), NH₂ (C3) C₁₃H₁₉N₃ 217.31 Enhanced lipophilicity; improved membrane transport
3-Methyl-1-phenyl-1H-pyrazol-5-amine Phenyl (N1), methyl (C3), NH₂ (C5) C₁₀H₁₁N₃ 173.22 Aromatic interactions; CAS: 1131-18-6
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Cyclopropyl (C4), methyl (C3), pyridin-3-yl (N1) C₁₂H₁₅N₅ 229.28 Melting point: 104–107°C; HRMS confirmed
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine Chloro-fluorophenyl (N1), NH₂ (C3) C₁₀H₉ClFN₃ 225.65 Halogen effects on metabolic stability

Key Observations

Substituent Position :

  • The position of the pyridin-3-yl group (C3 vs. C5) alters electronic distribution and hydrogen-bonding capacity. For example, 1-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine exhibits distinct NMR shifts (δ 8.72 vs. δ 8.88 in the C3 isomer) .
  • Methyl groups at N1 (e.g., 1-methyl derivatives) enhance steric hindrance but may reduce solubility compared to unsubstituted analogs.

Bulkiness vs. Solubility :

  • The adamantyl group in 1-(adamantan-1-yl)-1H-pyrazol-3-amine increases lipophilicity, favoring blood-brain barrier penetration, but may limit aqueous solubility .
  • Halogenated derivatives (e.g., 1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine) exhibit improved metabolic stability due to electron-withdrawing effects .

Biological Implications :

  • Aromatic substituents (e.g., phenyl in 3-methyl-1-phenyl-1H-pyrazol-5-amine) enhance π-π stacking in receptor binding, whereas pyridinyl groups offer coordination sites for metal ions .
  • Acetylated derivatives (e.g., compound 44 in ) block the amine group, altering pharmacokinetics by reducing renal clearance .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent positions and confirm regiochemistry (e.g., pyridyl vs. pyrazole proton shifts) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detects functional groups like amines (N-H stretches at ~3300 cm1^{-1}) .

How can crystallography resolve ambiguities in structural elucidation?

Q. Advanced

  • SHELX Software : Use SHELXL for small-molecule refinement to model hydrogen bonding or torsional angles. For example, SHELXPRO interfaces with X-ray diffraction data to resolve tautomerism in pyrazole rings .
  • Twinned Data : SHELXL handles high-resolution twinned data, critical for compounds with flexible substituents (e.g., fluoroethyl groups) .
  • Validation Tools : CheckCIF reports in Acta Crystallographica ensure structural plausibility .

How is the binding affinity of 1-(Pyridin-3-yl)-1H-pyrazol-3-amine to biological targets assessed?

Q. Basic

  • In Vitro Assays : Competitive binding studies using fluorescence polarization or radioligand displacement.
  • Surface Plasmon Resonance (SPR) : Measures real-time interactions with enzymes/receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for target engagement .

How should structure-activity relationship (SAR) studies be designed for pyrazole derivatives?

Q. Advanced

  • Substituent Variation : Compare analogs with halogens (Cl, F), methyl, or sulfonyl groups to assess electronic/steric effects (see table below) .
  • Biological Testing : Use standardized assays (e.g., IC50_{50} measurements) across analogs to correlate substituents with activity.
  • Computational Modeling : Molecular docking (e.g., AutoDock) predicts binding modes and guides synthetic priorities .

Q. Basic

  • Byproducts : Unreacted starting materials (e.g., hydrazines) or regioisomers.
  • Removal Strategies :
    • Chromatography : Reverse-phase HPLC separates polar impurities .
    • Recrystallization : Ethanol/water mixtures yield high-purity crystals .

How should contradictory biological activity data between analogs be addressed?

Q. Advanced

  • Assay Validation : Ensure consistency in buffer pH, temperature, and target protein batches .
  • Substituent Analysis : Compare electronic (Hammett σ) or steric (Taft) parameters to explain discrepancies. For example, 2-fluoroethyl groups may enhance membrane permeability but reduce solubility .
  • Meta-Analysis : Cross-reference with structurally diverse analogs (e.g., triazoles or imidazoles) to identify trends .

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